molecular formula C24F14S6 B1589777 Perfluoro-alpha-sexithiophene CAS No. 347838-21-5

Perfluoro-alpha-sexithiophene

Cat. No. B1589777
CAS RN: 347838-21-5
M. Wt: 746.6 g/mol
InChI Key: OQYOBZQVNNGMOB-UHFFFAOYSA-N
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Description

Perfluoro-alpha-sexithiophene, also known as tetradecafluoro-α-sexithiophene (PF6T), is a perfluorinated counterpart of α-sexithiophene (6T), a well-known organic p-type semiconductor with high hole mobility . PF6T has been studied in the context of molecular mixed thin films with 6T .


Synthesis Analysis

The synthesis of PF6T involves the growth and characterization of molecular mixed thin films of 6T and PF6T. These thin films are grown on silicon oxide in ultrahigh vacuum by coevaporation .


Molecular Structure Analysis

The molecular structure of PF6T is similar to that of 6T, with the key difference being the perfluorination of PF6T . The crystal structure of PF6T evolves depending on the growth temperature, resulting in molecules either standing-up or lying-down .


Physical And Chemical Properties Analysis

PF6T exhibits unique physical and chemical properties due to its perfluorinated structure. It has been found to form a new thin film structure different from the reported bulk phase . The impact of mixing on the core-levels and on the highest occupied molecular orbitals of 6T and PF6T has also been discussed .

Scientific Research Applications

a. Thin-Film Transistors (TFTs):

b. Organic Photovoltaics (OPVs):
c. Organic Light-Emitting Diodes (OLEDs):

Conclusion

Perfluoro-alpha-sexithiophene (PF6T) bridges the gap between organic electronics, surface science, and biomedicine. Its intriguing properties continue to inspire innovative applications across various fields. 🚀

Reisz, B., Weimer, S., Banerjee, R., Zeiser, C., Lorch, C., Duva, G., Dieterle, J., Yonezawa, K., Yang, J.-P., & Ueno, N. (2017). Structural, optical, and electronic characterization of perfluorinated sexithiophene films and mixed films with sexithiophene. Journal of Materials Research, 32(10), 1908–1920. DOI: 10.1557/jmr.2017.99

Future Directions

The future directions for PF6T research involve a better understanding of PFAS exposures, including PF6T . There is also a need for more information on long-chain PFASs, including PF6T, and their replacement and emerging ones . Furthermore, the development of sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention .

properties

IUPAC Name

2-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-5-[5-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-3,4-difluorothiophen-2-yl]-3,4-difluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOBZQVNNGMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F14S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475733
Record name Perfluoro-alpha-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-alpha-sexithiophene

CAS RN

347838-21-5
Record name Perfluoro-alpha-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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